molecular formula C15H17N3OS2 B5881104 4-amino-3-phenyl-5-(1-piperidinylcarbonyl)-1,3-thiazole-2(3H)-thione CAS No. 57036-89-2

4-amino-3-phenyl-5-(1-piperidinylcarbonyl)-1,3-thiazole-2(3H)-thione

Cat. No. B5881104
CAS RN: 57036-89-2
M. Wt: 319.4 g/mol
InChI Key: FFZVWPDQPLTXDJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the sources I accessed .


Chemical Reactions Analysis

Information on the chemical reactions involving this compound is not available in the sources I accessed .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the sources I accessed .

Scientific Research Applications

Pharmaceutical Drug Synthesis

Piperidine derivatives are crucial in the pharmaceutical industry, forming the backbone of many drugs. The compound can be used to synthesize various piperidine derivatives, which are present in over twenty classes of pharmaceuticals . These derivatives include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which have applications ranging from analgesics to antipsychotics.

Biological Activity Modulation

The structural motif of piperidine is known to modulate biological activity. For instance, 2-amino-4-(1-piperidine) pyridine derivatives, which share a similar structure to our compound, have been designed as dual inhibitors for specific kinases . This suggests potential applications in designing inhibitors for protein targets in cancer therapy.

Chemical Synthesis of Heterocycles

Piperidine and its derivatives play a significant role in the synthesis of heterocyclic compounds. The compound could be used as a precursor or intermediate in multicomponent reactions leading to the formation of complex heterocycles . These heterocycles are often key structures in therapeutic agents.

Catalysis

Due to the presence of both nitrogen and sulfur atoms, this compound could act as a ligand in catalytic processes. It may facilitate various organic transformations, including hydrogenation, cyclization, and cycloaddition reactions, which are fundamental in chemical synthesis .

Neuropharmacology

Piperidine derivatives are known to affect the central nervous system. The compound could be explored for its neuropharmacological effects, potentially leading to the development of new treatments for neurological disorders .

Anti-inflammatory and Immunomodulatory Agents

Compounds with a piperidine structure have been investigated for their anti-inflammatory properties. The compound could be studied for its ability to inhibit inflammatory pathways or modulate immune responses, which is valuable in treating various inflammatory diseases .

Future Directions

The future directions for research or applications of this compound are not specified in the sources I accessed .

properties

IUPAC Name

(4-amino-3-phenyl-2-sulfanylidene-1,3-thiazol-5-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS2/c16-13-12(14(19)17-9-5-2-6-10-17)21-15(20)18(13)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZVWPDQPLTXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(N(C(=S)S2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205648
Record name Piperidine, 1-((4-amino-2,3-dihydro-3-phenyl-2-thioxo-5-thiazolyl)carbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidine, 1-((4-amino-2,3-dihydro-3-phenyl-2-thioxo-5-thiazolyl)carbonyl)-

CAS RN

57036-89-2
Record name Piperidine, 1-((4-amino-2,3-dihydro-3-phenyl-2-thioxo-5-thiazolyl)carbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057036892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 1-((4-amino-2,3-dihydro-3-phenyl-2-thioxo-5-thiazolyl)carbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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